molecular formula C16H20O3 B14388905 5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal CAS No. 89553-29-7

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal

Cat. No.: B14388905
CAS No.: 89553-29-7
M. Wt: 260.33 g/mol
InChI Key: VKUDKKPVMOXCTJ-UHFFFAOYSA-N
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Description

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal: is an organic compound characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a hepta-2,6-dienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89553-29-7

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

5-ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal

InChI

InChI=1S/C16H20O3/c1-3-19-16(6-4-5-13-17)12-9-14-7-10-15(18-2)11-8-14/h4-5,7-13,16H,3,6H2,1-2H3

InChI Key

VKUDKKPVMOXCTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC=CC=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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